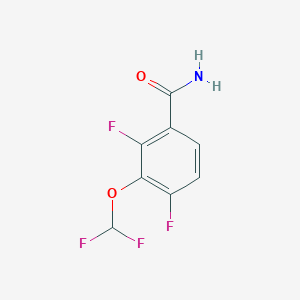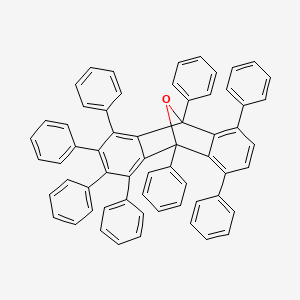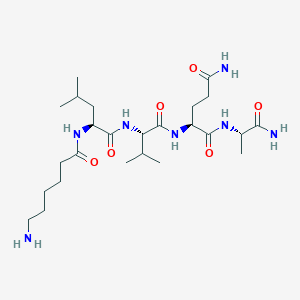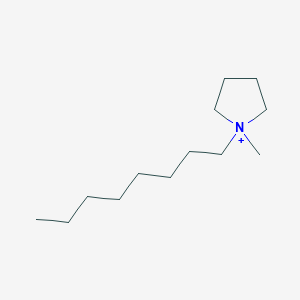![molecular formula C23H30N2O4 B14181352 Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate CAS No. 918155-91-6](/img/structure/B14181352.png)
Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields This compound features two dimethylamino groups attached to phenyl rings, which are further connected to an ethyl chain and a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate typically involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism by which Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound can also participate in electron transfer reactions, contributing to its diverse biological and chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis[2-(dimethylamino)ethyl] ether: Known for its use as an amine catalyst and its moderate acute toxicity.
2-{2,2-Bis[4-(dimethylamino)phenyl]ethyl}benzenesulfonic acid:
Uniqueness
Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in various research fields.
Propiedades
Número CAS |
918155-91-6 |
|---|---|
Fórmula molecular |
C23H30N2O4 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
bis[2-[4-(dimethylamino)phenyl]ethyl] propanedioate |
InChI |
InChI=1S/C23H30N2O4/c1-24(2)20-9-5-18(6-10-20)13-15-28-22(26)17-23(27)29-16-14-19-7-11-21(12-8-19)25(3)4/h5-12H,13-17H2,1-4H3 |
Clave InChI |
PPVQTTYXZKHCCQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CCOC(=O)CC(=O)OCCC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)



![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)



![1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14181315.png)
![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)

![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)

